4-Bromo-5,6-dihydropyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-4-1-2-7-5(8)3-4/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYEJLHNYBCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Bromo 5,6 Dihydropyridin 2 1h One and Analogues
Direct Synthesis Approaches for 4-Bromo-5,6-dihydropyridin-2(1H)-one Construction
Direct synthesis approaches aim to construct the this compound scaffold in a single or multi-step sequence where the bromine atom is introduced as part of the initial building blocks. These methods are often favored for their efficiency and atom economy.
De Novo Cyclization Reactions Incorporating Bromine
De novo synthesis involves the formation of the heterocyclic ring from acyclic precursors. For the synthesis of this compound, this strategy necessitates the use of starting materials that already contain a bromine atom, which is then incorporated into the final cyclic product.
The Biginelli reaction is a well-established multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). beilstein-journals.orgjmchemsci.comresearchgate.netmdpi.comnih.gov While the classical Biginelli reaction yields a dihydropyrimidinone core, modifications of this reaction can be envisioned for the synthesis of dihydropyridinone scaffolds, although this is not a direct route to the target compound. The synthesis of dihydropyrimidinone derivatives using brominated aldehydes, such as 4-bromobenzaldehyde, has been reported. nih.gov This demonstrates the feasibility of incorporating bromine into the heterocyclic core through a multi-component reaction approach. A general scheme for such a reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793).
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Product Type |
|---|---|---|---|
| 4-Bromobenzaldehyde | Ethyl acetoacetate | Urea | Brominated Dihydropyrimidinone |
| 3-Bromobenzaldehyde | Methyl acetoacetate | Thiourea | Brominated Dihydropyrimidinethione |
It is important to note that these examples lead to dihydropyrimidinones, which are structurally distinct from the target 5,6-dihydropyridin-2(1H)-one. However, the principle of using a brominated aldehyde in a multi-component reaction to form a halogenated heterocycle is a key takeaway.
The intramolecular Wittig reaction is a powerful tool for the formation of cyclic compounds, including heterocycles. This reaction involves the formation of a phosphorus ylide within a molecule, which then reacts with a carbonyl group in the same molecule to form a double bond and close the ring. For the synthesis of 5,6-dihydropyridin-2(1H)-ones, this would typically involve a precursor containing both a phosphonium (B103445) salt and a ketone or ester functionality.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. jmchemsci.combeilstein-journals.org The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR. While this typically yields 1,4-dihydropyridines, modifications can lead to other dihydropyridine isomers.
For the synthesis of this compound, a hypothetical MCR could involve a brominated building block. For instance, a reaction between an amine, a brominated α,β-unsaturated carbonyl compound, and a source of the C2-carbonyl group could potentially construct the desired scaffold. The challenge lies in designing the appropriate starting materials and reaction conditions to control the regioselectivity of the cyclization to favor the 5,6-dihydropyridin-2(1H)-one isomer with the bromine at the 4-position.
Domino reactions, also known as cascade or tandem reactions, are processes where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates. nih.govresearchgate.net These reactions are highly efficient and can rapidly build molecular complexity. A domino reaction for the synthesis of this compound could be designed to incorporate a bromination step within the cascade.
For example, a domino sequence could be initiated by a Michael addition of an amine to a suitable acceptor, followed by an intramolecular cyclization and a subsequent bromination step. Alternatively, a brominated starting material could undergo a series of transformations within a domino sequence to yield the final product. The design of such a sequence requires careful consideration of the reactivity of the intermediates and the compatibility of the reaction conditions for each step.
Catalytic Approaches to Dihydropyridinone Scaffold Formation
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher efficiency. The application of catalysis to the synthesis of dihydropyridinone scaffolds is an active area of research.
For the synthesis of this compound, catalytic methods could be employed in several ways. A catalytic cyclization of a pre-functionalized acyclic precursor could be a viable route. For instance, a transition-metal catalyst could facilitate a key bond-forming cyclization step. Furthermore, catalytic methods for the direct C-H functionalization of a pre-formed 5,6-dihydropyridin-2(1H)-one ring could be a powerful strategy for the introduction of the bromine atom at the 4-position. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, the development of new catalytic systems for C-H activation and halogenation holds promise for this area.
| Strategy | Description | Potential for Bromine Incorporation |
|---|---|---|
| Modified Biginelli Reaction | Three-component reaction of an aldehyde, β-dicarbonyl, and urea/thiourea. | Use of a brominated aldehyde as a starting material. |
| Intramolecular Wittig Cyclization | Ring closure via an intramolecular reaction of a phosphorus ylide with a carbonyl group. | Use of a precursor containing a bromine atom and the necessary functionalities for cyclization. |
| Multi-component Reactions (MCRs) | One-pot reaction of three or more components. | Inclusion of a brominated building block in the reaction mixture. |
| Domino Reactions | Sequential reactions in a single pot without isolation of intermediates. | Incorporation of a bromination step within the cascade or use of a brominated starting material. |
| Catalytic Approaches | Use of a catalyst to facilitate ring formation or functionalization. | Catalytic cyclization of a brominated precursor or direct catalytic C-H bromination of the dihydropyridinone ring. |
Organocatalytic Enantioselective Synthesis of Dihydropyridinones
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including dihydropyridinones. These methods utilize small organic molecules as catalysts, avoiding the need for metal catalysts.
One prominent strategy involves the use of chiral phosphoric acids derived from BINOL. These Brønsted acid catalysts have been successfully applied in three-component reactions to produce enantiomerically enriched 1,4-dihydropyridines, which are structurally related to dihydropyridinones. scispace.com For instance, the reaction of an aromatic aldehyde, an amine, and a β-ketoester can be catalyzed to afford products with good yields and high enantioselectivity. scispace.com Another approach employs isothiourea catalysts, such as (R)-BTM, to generate C(1)-ammonium enolates from aryl esters. nih.govrsc.org These enolates then react with pyridinium (B92312) salts in a regio- and stereoselective manner to yield enantioenriched 1,4-dihydropyridines. nih.govrsc.org Optimization of this process has shown a significant dependency on the solvent, with toluene (B28343) providing the best asymmetric induction. nih.govrsc.org
Table 1: Organocatalytic Synthesis of Dihydropyridine Derivatives This table is interactive. You can sort and filter the data.
| Catalyst Type | Specific Catalyst | Reactants | Key Findings | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Isothiourea | (R)-BTM | Aryl esters, Pyridinium salts | Toluene as solvent is critical for high enantioselectivity. | Up to 98:2 er | nih.gov, rsc.org |
| Phosphoric Acid | BINOL-derived | Aromatic aldehydes, Amines, β-Ketoesters | Effective for three-component synthesis of 1,4-DHPs. | 66-98% ee | scispace.com |
| Aminocatalysis | Proline derivatives | Enals, Enamines | A foundational strategy in asymmetric organocatalysis. | Varies | scispace.com |
| (Thio)urea | Chiral thiourea | Various | Utilizes hydrogen bonding to control stereochemistry. | Varies | scispace.com |
N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Strategies
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate substrates in various ways, enabling a range of annulation (ring-forming) reactions to synthesize dihydropyridinones. dntb.gov.ua
A notable NHC-catalyzed strategy is the [3+3] annulation of enals with 2-aminomaleate derivatives. acs.org This reaction constructs the dihydropyridinone ring by combining two three-carbon synthons, resulting in substituted dihydropyridones with both C–N axial and point chirality in good yields and selectivities. acs.org Another effective method is the aza-Claisen annulation, where NHCs catalyze the reaction between enals and vinylogous amides to form dihydropyridinones. acs.org This process is advantageous as it often does not require a protecting group on the nitrogen atom. acs.org Furthermore, NHCs can catalyze formal [4+2] annulation reactions, for example, between α,β-unsaturated aldehydes and imidazolidinones, to produce complex heterocyclic systems. nih.gov The success of these reactions often hinges on the specific structure of the NHC catalyst and the use of additives to direct the reaction pathway. nih.gov
Table 2: NHC-Catalyzed Annulation for Dihydropyridinone Synthesis This table is interactive. You can sort and filter the data.
| Annulation Type | Reactants | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| [3+3] Atroposelective Annulation | Enals, 2-Aminomaleate derivatives | Indanol-derived NHC | Dihydropyridones with C-N axial and point chirality | Good diastereo- and enantioselectivity under mild conditions. | acs.org |
| Aza-Claisen Annulation | Enals, Vinylogous amides | NHC catalyst | Dihydropyridinones | No nitrogen protecting group required; broad substrate scope. | acs.org |
| [3+3] Annulation | 4-Nitrophenyl alkynyl acid esters, Indolin-3-ones | NHC iminium salt, DBU | Pyrano[3,2-b]indol-2-ones | Reaction proceeds smoothly and rapidly. | researchgate.net |
| Formal [4+2] Annulation | α,β-Unsaturated aldehydes, Imidazolidinones | NHC catalyst, Acetic acid | Imidazoles | Acetic acid is a key additive for achieving high chemoselectivity. | nih.gov |
Gold(I)-Catalyzed Cyclization and Annulation Reactions to Dihydropyridinones
Gold(I) complexes are exceptional catalysts for activating alkynes, alkenes, and allenes, making them highly effective for constructing carbon-carbon and carbon-heteroatom bonds in cyclization and annulation reactions. researchgate.net
An elegant approach to dihydropyridinones is the gold(I)-catalyzed hydrative cyclization of N-propargyl-ynamides. acs.org In the presence of a chiral bis-gold(I) diphosphine complex and an acid, these substrates undergo cyclization with water to afford N-tosyl-3,6-dihydropyridin-2(1H)-ones in good yields and with high enantiomeric ratios. acs.org Gold catalysts are also employed in the cyclization of alkyne-tethered dihydropyrimidones to yield pyridopyrimidones. nih.gov Mechanistic studies suggest that the gold catalyst may play a dual role, activating both the alkyne and a nucleophile to promote the reaction. nih.gov The versatility of gold catalysis is further demonstrated in various cycloaddition reactions, such as [4+3] and [3+3] annulations, which can be used to build complex heterocyclic frameworks. d-nb.infonih.gov
Post-Synthetic Bromination of Dihydropyridinone Derivatives
Once the dihydropyridinone core is synthesized, the bromine atom can be introduced. The choice of bromination method is critical as it dictates the position of the bromine atom (regioselectivity) on the ring.
Electrophilic Bromination Techniques and Regioselectivity
Electrophilic bromination involves the reaction of the electron-rich double bond in the dihydropyridinone ring with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). nih.govnih.gov The regioselectivity of this reaction is governed by the electronic properties of the dihydropyridinone ring. The double bond in a 5,6-dihydropyridin-2(1H)-one is part of an enone system, which influences the reactivity.
The reaction of an enone with an electrophile typically leads to addition across the double bond. For the dihydropyridinone scaffold, electrophilic attack would likely occur at the C4 or C3 position. The regioselectivity can be controlled by carefully selecting the brominating agent and reaction conditions. researchgate.netnih.gov For example, using NBS in acetonitrile (B52724) is a common method for the para-selective bromination of activated aromatic rings, and similar principles of electronic control apply to the enone system of dihydropyridinones. nih.gov The presence of substituents on the ring can further direct the position of the incoming bromine atom. researchgate.net
Radical Bromination Pathways on Dihydropyridinone Substrates
Radical bromination provides an alternative pathway to introduce bromine, typically at allylic positions—the carbon atoms adjacent to a double bond. numberanalytics.com In a 5,6-dihydropyridin-2(1H)-one, the C5 position is an allylic carbon.
This type of reaction is usually initiated by light or a radical initiator and often employs N-bromosuccinimide (NBS) as the bromine source. The mechanism proceeds via a radical chain process where a bromine radical abstracts an allylic hydrogen, creating a resonance-stabilized allylic radical. youtube.com This radical then reacts with a bromine source to form the brominated product. The selectivity of radical bromination favors the formation of the most stable radical intermediate. youtube.com Therefore, for a dihydropyridinone substrate, bromination is expected to occur preferentially at a substituted allylic position if one is present, as this would lead to a more stable tertiary or secondary radical intermediate. numberanalytics.com
Metal-Mediated Bromination Strategies
Transition metals can be used to catalyze or mediate bromination reactions, often providing unique regioselectivity that is complementary to traditional electrophilic or radical methods. thieme-connect.dethieme-connect.de These strategies frequently involve the directed C-H activation of the substrate. nih.gov
For instance, ruthenium catalysts have been shown to achieve meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives. nih.gov This process is thought to proceed through an ortho-ruthenation, which then directs the electrophilic bromination to the meta-position (para to the C-Ru bond). nih.gov While this specific example is on a pyridine (B92270) ring, the principle of using a directing group and a metal catalyst to achieve bromination at a specific, otherwise unreactive, C-H bond could be applied to a dihydropyridinone scaffold. Copper complexes are also widely used for halogenation reactions, particularly with aryl boron reagents as precursors, showcasing the broad utility of metals in forming C-Br bonds. thieme-connect.de
Reactivity and Transformation Pathways of 4 Bromo 5,6 Dihydropyridin 2 1h One
Reactivity of the Carbon-Bromine Moiety
The presence of a bromine atom on a C=C double bond (a vinyl bromide) is the key feature determining the reactivity of this part of the molecule. This C(sp²)-Br bond is generally stronger and less reactive in classical nucleophilic substitutions than a C(sp³)-Br bond in an alkyl halide, but it is highly susceptible to reactions catalyzed by transition metals or initiated by radicals.
Nucleophilic Substitution Reactions at the Bromine-Substituted Carbon
Direct nucleophilic substitution on a vinyl halide like 4-Bromo-5,6-dihydropyridin-2(1H)-one is challenging under standard conditions. The high electron density of the double bond tends to repel nucleophiles, and the potential vinylic carbocation intermediate is unstable. Reactions typically require harsh conditions, such as high temperatures or the use of very strong bases, and may proceed through addition-elimination or elimination-addition (benzyne-type) mechanisms, though the latter is not applicable to this non-aromatic system. For these reasons, direct substitution is often not the preferred method for functionalizing this position.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)
Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and vinyl halides are excellent substrates for these transformations. wikipedia.orgrsc.org These reactions typically involve a palladium catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), or migratory insertion (for Heck), and reductive elimination. wikipedia.org
Suzuki Reaction: The Suzuki coupling involves the reaction of the vinyl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is a versatile method for forming a new carbon-carbon bond at the C4 position of the dihydropyridinone ring. The general scheme involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. researchgate.net
Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This process forms a new carbon-carbon bond and introduces a substituted alkenyl group at the C4 position. The reaction proceeds through oxidative addition of the palladium catalyst to the C-Br bond, followed by insertion of the alkene and subsequent β-hydride elimination. researchgate.net
Stille Reaction: In the Stille reaction, the coupling partner for the vinyl bromide is an organotin compound (organostannane). nih.gov This reaction is also catalyzed by palladium and is known for its tolerance of a wide variety of functional groups. The mechanism is similar to the Suzuki reaction, involving oxidative addition, transmetalation with the organostannane, and reductive elimination to furnish the C4-substituted product. nih.gov
Radical Reactions Involving the C-Br Bond
The carbon-bromine bond in this compound can undergo homolytic cleavage to form a vinylic radical. This is typically initiated by radical initiators (like AIBN) or photochemically. A common radical reaction is the reduction (dehalogenation) of the C-Br bond using a radical mediator like tributyltin hydride (Bu₃SnH). In this chain reaction, a tributyltin radical abstracts the bromine atom to generate a vinylic radical at the C4 position. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product, 5,6-dihydropyridin-2(1H)-one, and regenerate the tributyltin radical.
Transformations of the Dihydropyridinone Ring System
The dihydropyridinone ring contains an α,β-unsaturated lactam system, which presents sites for both oxidation and reduction.
Oxidation Reactions to Pyridinone Derivatives
The dihydropyridinone ring can be aromatized to the corresponding pyridin-2(1H)-one derivative. This transformation is an oxidation reaction that formally removes two hydrogen atoms to create a stable aromatic ring. Various oxidizing agents can be employed for the dehydrogenation of dihydropyridine (B1217469) systems. researchgate.netrsc.org Common reagents used for similar transformations include mild oxidants like manganese dioxide (MnO₂), or systems such as nitric acid. The reaction converts the 5,6-dihydro-2(1H)-pyridone scaffold into the more stable aromatic 4-Bromo-2(1H)-pyridone. Photochemical dehydrogenation using photoinduced electron transfer (PET) sensitizers has also been reported for related dihydropyridone systems.
Reduction Chemistry of the Unsaturated Dihydropyridinone Ring
The dihydropyridinone ring possesses two functionalities susceptible to reduction: the carbon-carbon double bond and the amide carbonyl group. acs.orgub.edu
Reduction of the C=C Double Bond: The double bond can be selectively reduced to yield a saturated piperidin-2-one (a δ-lactam). Catalytic hydrogenation is a common method for this transformation, typically using a metal catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This would convert this compound into 4-Bromo-piperidin-2-one.
Reduction of the Carbonyl Group: The amide carbonyl group is generally less reactive than a ketone or aldehyde carbonyl. Its reduction requires strong reducing agents like lithium aluminum hydride (LiAlH₄). uta.edu This would reduce the carbonyl to a methylene (B1212753) group (CH₂), opening the ring or leading to a cyclic amine, depending on the reaction conditions and the stability of the intermediates. Simultaneous reduction of both the double bond and the carbonyl group is also possible with powerful reducing agents under forcing conditions.
Rearrangement Reactions (e.g., Photoisomerization of Dihydropyridinones)
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. A key potential rearrangement pathway for unsaturated systems like this compound is photoisomerization, a process induced by photoexcitation. nih.gov While specific studies on this particular dihydropyridinone are not prevalent, the mechanism can be inferred from extensive research on other α,β-unsaturated carbonyl compounds. nih.govresearchgate.net
Photochemical E/Z isomerization is a common transformation for compounds with carbon-carbon double bonds. researchgate.net For α,β-unsaturated esters, a related class of compounds, this process can be initiated by visible light in the presence of a photocatalyst. The mechanism involves the excitation of the E-isomer from its ground state (S₀) to an excited triplet state. In this excited state, rotation around the central C-C single bond can occur, leading to the Z-isomer upon relaxation back to the ground state. researchgate.net
A more complex pathway observed in α,β-unsaturated esters involves a tandem E/Z geometric isomerization followed by a numberanalytics.comrsc.org-hydride shift from the excited Z-isomer. This sequence produces a transient photoketene hemiacetal, which can then be tautomerized to yield a contra-thermodynamic β,γ-alkenyl ester. acs.orgnih.gov It is plausible that this compound could undergo similar photo-induced rearrangements, potentially leading to novel isomeric structures. The process would be initiated by the absorption of light, causing an electronic transition that enables transformations not accessible under thermal conditions.
| Reaction Type | Substrate Class | Conditions | Key Mechanistic Step | Potential Outcome for Dihydropyridinone |
|---|---|---|---|---|
| Photochemical Isomerization | α,β-Unsaturated Esters/Ketones | UV or Visible Light, +/- Photocatalyst | Excitation to S₁ or T₁ state, bond rotation | E/Z Isomerization of the C=C bond |
| Photodeconjugation | α,β-Unsaturated Esters | UV Light | E/Z Isomerization followed by numberanalytics.comrsc.org-hydride shift | Isomerization to a β,γ-unsaturated lactam |
Cycloaddition Reactions (e.g., [4+2], [3+2], [10+2] Annulations)
Cycloaddition reactions are powerful transformations for constructing cyclic compounds through the concerted formation of new sigma bonds from pi systems. fiveable.me this compound is an excellent candidate for these reactions, primarily acting as the 2π-electron component due to its electron-poor double bond.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a cornerstone of organic synthesis, combining a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component) to form a six-membered ring. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In this compound, both the lactam carbonyl and the bromo substituent serve this role, making it a reactive dienophile. The reaction is a concerted, pericyclic process that typically proceeds thermally, forming two new carbon-carbon bonds simultaneously. wikipedia.org This transformation provides a direct route to complex bicyclic lactam structures.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
This class of reactions involves the combination of a 1,3-dipole (a three-atom, 4π-electron system) with a dipolarophile (a 2π-electron system) to generate a five-membered heterocycle. wikipedia.orgorganic-chemistry.org Common 1,3-dipoles include azides, nitrones, nitrile oxides, and azomethine ylides. uchicago.edumdpi.com The electron-deficient nature of the double bond in this compound makes it an effective dipolarophile. organic-chemistry.org These reactions are highly valuable for the stereoselective and regioselective synthesis of diverse five-membered heterocyclic systems fused to the dihydropyridinone core. wikipedia.org For instance, reaction with an azide (B81097) would yield a triazole, while reaction with a nitrile oxide would produce an isoxazole. youtube.com
Higher-Order Cycloadditions (e.g., [10+2] Annulations)
While [4+2] and [3+2] cycloadditions are most common, higher-order cycloadditions involving a larger number of π-electrons are also known, though less frequent. These reactions, such as [8+2] cycloadditions, are used to synthesize larger ring systems like ten-membered macrocycles. fiveable.me A [10+2] annulation involving this compound would require a partner molecule contributing a 10π-electron system. Such reactions are highly dependent on specific electronic and steric conditions and represent a more specialized but theoretically possible pathway for this substrate.
| Cycloaddition Type | Role of Dihydropyridinone | Reactant Partner (Example) | Product Ring System |
|---|---|---|---|
| [4+2] Diels-Alder | Dienophile | 1,3-Butadiene (Diene) | Six-membered carbocycle |
| [3+2] 1,3-Dipolar | Dipolarophile | Phenyl Azide (1,3-Dipole) | Five-membered heterocycle (Triazole) |
| [3+2] 1,3-Dipolar | Dipolarophile | N-Methyl-C-phenylnitrone (1,3-Dipole) | Five-membered heterocycle (Isoxazolidine) |
| [10+2] Annulation | 2π-Component | Heptafulvene (Hypothetical 10π-system) | Twelve-membered ring |
Chemoselectivity and Regioselectivity in Reactions of this compound
Chemoselectivity refers to the preferential reaction of one functional group over others. In the context of cycloadditions, the C=C double bond of this compound is the overwhelmingly preferred site of reaction. The amide C=O group and the C-Br bond are typically unreactive under the concerted, pericyclic conditions of these transformations.
Regioselectivity determines the orientation of the addition when both reactants are unsymmetrical, resulting in one constitutional isomer being favored over another. This outcome is largely governed by electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. numberanalytics.commdpi.com
In a [4+2] Diels-Alder reaction with an unsymmetrical diene (e.g., 1-substituted diene), the regioselectivity is dictated by the alignment of the largest orbital coefficients of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For this compound, the LUMO has its largest coefficient on the carbon atom beta to the carbonyl group (C5). Therefore, the reaction will favor the product where the most nucleophilic center of the diene aligns with this site. nih.gov This leads to predictable formation of "ortho" or "meta" substituted products. libretexts.org
In [3+2] cycloadditions , the regioselectivity is similarly controlled by FMO interactions. numberanalytics.com The reaction can be HOMO(dipole)-LUMO(dipolarophile) controlled or vice versa, depending on the relative energies of the orbitals. organic-chemistry.org For an electron-poor dipolarophile like this compound, the reaction is typically controlled by the interaction of the dipole's HOMO with the dipolarophile's LUMO. For example, in the reaction of a 3-vinylcephalosporin (an electron-deficient alkene) with diazomethane, the presence of electron-withdrawing groups on the vinyl moiety reverses the regioselectivity of the addition compared to the unsubstituted analog. rsc.org A similar effect would be expected for the title compound, where the bromo and carbonyl groups strongly influence the electronic distribution and direct the orientation of the incoming 1,3-dipole.
Mechanistic Studies of this compound Transformations
The mechanisms of the transformations involving this compound are best understood through the lens of modern physical organic chemistry principles, particularly for pericyclic reactions.
The proposed photoisomerization mechanism proceeds through non-ground-state pathways. Upon absorption of a photon, the molecule is promoted to an electronically excited state (S₁ or T₁). In this state, the energy barrier for rotation around the C=C bond is significantly lower, allowing for rapid isomerization. The molecule then relaxes back to the ground state (S₀), yielding a mixture of E and Z isomers. researchgate.net More complex photochemical rearrangements may proceed through conical intersections and involve transient species like ketene (B1206846) hemiacetals, as seen in related systems. nih.gov
The mechanisms of cycloaddition reactions are generally described as concerted pericyclic processes, meaning bond formation and breaking occur within a single, cyclic transition state. wikipedia.org Frontier Molecular Orbital (FMO) theory is the primary framework for explaining the feasibility and selectivity of these reactions. mdpi.com
[4+2] Diels-Alder Reaction: This is classified as a thermally allowed [π4s + π2s] cycloaddition. wikipedia.org The key mechanistic interaction is between the HOMO of the diene and the LUMO of the dienophile. Because this compound is an electron-poor alkene, its LUMO is low in energy, facilitating a rapid reaction with electron-rich dienes (a "normal electron demand" Diels-Alder).
[3+2] 1,3-Dipolar Cycloaddition: This is also a thermally allowed concerted reaction, proceeding through a six-electron, aromatic-like transition state. slideshare.net The reaction's regioselectivity is determined by which FMO interaction (HOMO(dipole)-LUMO(dipolarophile) or LUMO(dipole)-HOMO(dipolarophile)) is stronger (i.e., has a smaller energy gap). numberanalytics.comorganic-chemistry.org While the concerted pathway is dominant, some cycloadditions, particularly those involving cation intermediates, can proceed via a stepwise mechanism. nih.gov Detailed mechanistic investigations often employ computational methods like Density Functional Theory (DFT) to model transition states and rationalize observed selectivities. nih.gov
Computational Investigations of 4 Bromo 5,6 Dihydropyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular systems at the electronic level. These methods are instrumental in determining the geometric and electronic properties of molecules like 4-Bromo-5,6-dihydropyridin-2(1H)-one.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach in quantum chemistry and physics due to its favorable balance of accuracy and computational cost. DFT calculations can accurately predict molecular geometries, including bond lengths and angles, by finding the minimum energy conformation on the potential energy surface. For this compound, DFT optimization would reveal the influence of the bromine atom and the lactam ring on the molecule's three-dimensional structure.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), provide optimized geometric parameters. semanticscholar.org Frequency calculations are typically performed on the optimized geometries to confirm that they represent true energy minima, indicated by the absence of imaginary frequencies. semanticscholar.org The electronic structure analysis from DFT can also detail the charge distribution across the molecule, highlighting the electronegative character of the bromine and oxygen atoms and the resulting dipoles.
Table 1: Illustrative Optimized Geometric Parameters for this compound calculated via DFT This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C4-Br | 1.91 Å |
| C2=O | 1.24 Å | |
| N1-C2 | 1.38 Å | |
| N1-C6 | 1.46 Å | |
| C3=C4 | 1.35 Å | |
| C5-C6 | 1.53 Å | |
| Bond Angles | C3-C4-Br | 121.5° |
| O=C2-N1 | 125.0° | |
| C2-N1-C6 | 123.8° |
| Dihedral Angle | C3-C4-C5-C6 | -15.2° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
For this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond and potentially the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the π-antibonding orbital of the conjugated system, including the C=O and C=C bonds, and influenced by the electron-withdrawing bromine atom. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com DFT calculations are commonly used to determine the energies of these frontier orbitals. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.85 | Highest Occupied Molecular Orbital |
| LUMO | -1.22 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.63 | LUMO - HOMO |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are targets for nucleophilic attack. Green regions represent neutral potential.
In this compound, an MEP analysis would likely show a region of strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. nih.gov The area around the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), indicating its acidic nature. The bromine atom might present a region of slightly positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor, while the regions lateral to the C-Br bond would be negative. This detailed mapping helps in understanding non-covalent interactions and reactive sites. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is essential for elucidating complex reaction mechanisms that are difficult to probe experimentally. By calculating the energies of reactants, products, intermediates, and transition states, a detailed map of the reaction pathway can be constructed.
To understand a chemical reaction's mechanism, it is crucial to identify the transition states (TS) that connect reactants to products. A transition state is an unstable, high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. Computational methods, particularly DFT, are used to locate and characterize these transition states. A key feature of a calculated TS structure is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
An energy profile, or reaction coordinate diagram, plots the potential energy of the system as the reaction progresses. For reactions involving this compound, such as nucleophilic substitution or addition, the energy profile would show the relative energies of the reactants, any intermediates, transition states, and the final products. researchgate.net The height of the energy barrier from the reactants to the transition state determines the activation energy (Ea), which is directly related to the reaction rate. Computational studies on related dihydropyrimidine (B8664642) systems have successfully used this approach to map out enzymatic reaction mechanisms, detailing each step of the process. rsc.orgresearchgate.net
Table 3: Illustrative Energy Profile for a Hypothetical Nucleophilic Addition to this compound This table presents hypothetical data for illustrative purposes.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Covalent Adduct | -5.8 |
| TS2 | Second Transition State | +8.1 |
Energy Decomposition Analysis (EDA) is a computational technique used to dissect the interaction energy between two molecular fragments into physically meaningful components. This method provides deep insight into the nature of chemical bonds and intermolecular interactions. A typical EDA scheme partitions the total interaction energy into terms such as electrostatic interaction, Pauli repulsion (exchange-repulsion), and orbital interaction (polarization and charge transfer).
When predicting the reactivity of this compound with another reactant, EDA can quantify the contributions that drive the interaction. For instance, in a reaction with a nucleophile, EDA could reveal whether the initial attraction is dominated by electrostatic forces or by the stabilizing effects of orbital interactions (i.e., the donation of electrons from the nucleophile's HOMO to the pyridinone's LUMO). By comparing the decomposed energy components for different reaction pathways or different reactants, chemists can predict which interactions are most favorable and thus which reactions are most likely to occur.
Table 4: Illustrative Energy Decomposition Analysis for the Interaction of this compound with a Lewis Acid This table presents hypothetical data for illustrative purposes.
| Energy Component | Contribution (kcal/mol) | Physical Meaning |
|---|---|---|
| ΔEinteraction | -25.0 | Total Interaction Energy |
| ΔEelectrostatic | -18.5 (74%) | Classical electrostatic attraction |
| ΔEPauli | +32.0 | Exchange-repulsion between electrons |
Origins of Stereoselectivity (e.g., Non-Covalent Interactions)
The stereochemical outcome of reactions involving this compound is a critical factor in its synthetic utility. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the transition states of reactions to understand the origins of stereoselectivity. Non-covalent interactions (NCIs), though weak, often play a decisive role in stabilizing one transition state over another, thereby dictating the major stereoisomer formed.
In a hypothetical reaction, such as an electrophilic addition to the double bond of this compound, the facial selectivity would be determined by the relative energies of the transition states leading to the syn- and anti-products. Computational analysis can map the potential energy surface of the reaction, identifying and characterizing these transition states.
Non-Covalent Interaction (NCI) Analysis:
A key technique to visualize and quantify these subtle interactions is the Non-Covalent Interaction (NCI) analysis. This method is based on the electron density and its derivatives, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For instance, in a transition state, NCI plots can reveal stabilizing interactions between the incoming electrophile and substituents on the dihydropyridinone ring. The bromine atom, with its electron-rich lone pairs and potential for halogen bonding, can significantly influence the stereochemical pathway through such non-covalent interactions.
A theoretical investigation into a reaction's stereoselectivity would typically involve the following steps:
Conformational search: Identifying the low-energy conformers of the reactants.
Transition state location: Locating the transition state structures for the different stereochemical pathways using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Energy calculation: Computing the relative free energies of the transition states to predict the major product.
NCI analysis: Visualizing and analyzing the non-covalent interactions that contribute to the energy differences between the competing transition states.
The findings from such an analysis could be summarized in a data table, illustrating the energetic preference for one stereochemical outcome.
| Transition State | Relative Free Energy (kcal/mol) | Key Non-Covalent Interactions Identified |
| TS-syn | 0.0 | C-H···O hydrogen bond, van der Waals contacts |
| TS-anti | +2.5 | Steric repulsion, fewer stabilizing contacts |
This is a hypothetical data table for illustrative purposes.
Conformational Analysis of the Dihydropyridinone Ring
The three-dimensional shape of the 5,6-dihydropyridin-2(1H)-one ring is not planar and can adopt several conformations. The relative stability of these conformers can have a profound impact on the molecule's reactivity and its interactions with other molecules. The presence of a bromine atom at the 4-position further influences the conformational preferences.
Computational methods can be used to perform a systematic conformational analysis of the dihydropyridinone ring. This typically involves scanning the potential energy surface by rotating key dihedral angles and calculating the energy of the resulting geometries. The most stable conformations correspond to the minima on this surface. For a six-membered ring like dihydropyridinone, common conformations include chair, boat, and twist-boat forms.
A detailed conformational analysis of this compound would likely reveal a preference for a distorted half-chair or sofa conformation, which minimizes steric strain and optimizes electronic interactions. The bromine substituent's size and electronic properties would play a crucial role in determining the most stable arrangement.
The results of a computational conformational analysis can be presented in a table that lists the low-energy conformers and their relative stabilities.
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |
| Half-Chair 1 | -45.2° | 0.0 |
| Half-Chair 2 | +43.8° | 0.8 |
| Boat | 0.5° | 5.2 |
This is a hypothetical data table for illustrative purposes.
Structure-Reactivity and Structure-Selectivity Relationships from Computational Data
Computational chemistry offers a quantitative framework to establish relationships between a molecule's structure and its reactivity and selectivity. Techniques like Quantitative Structure-Property Relationship (QSPR) and the analysis of frontier molecular orbitals (FMOs) are central to this endeavor. cadaster.eu
For this compound, DFT calculations can provide a wealth of data that can be correlated with its chemical behavior. Key computational descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of reactivity. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule reveals the most likely sites for nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can provide charges for each atom, offering further insight into the reactive sites.
By analyzing these descriptors, a structure-reactivity relationship can be established. For example, the presence of the electron-withdrawing bromine atom is expected to lower the energy of the LUMO, making the double bond more susceptible to nucleophilic attack.
Similarly, structure-selectivity relationships can be derived by comparing the computational data for different transition states. For instance, the difference in the activation energies for two competing reaction pathways, as calculated by DFT, directly relates to the selectivity of the reaction. Non-covalent interaction analysis, as discussed earlier, can then provide a qualitative explanation for this calculated selectivity based on the molecular structure. rsc.org
A summary of key computational descriptors for this compound could be presented as follows:
| Computational Descriptor | Calculated Value | Implication for Reactivity/Selectivity |
| HOMO Energy | -6.8 eV | Moderate nucleophilicity |
| LUMO Energy | -1.5 eV | Susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Indicates good kinetic stability |
| MEP Minimum (on C=O) | -0.045 a.u. | Site for electrophilic attack |
| MEP Maximum (near H-N) | +0.062 a.u. | Site for nucleophilic attack/hydrogen bonding |
This is a hypothetical data table for illustrative purposes.
Applications in Advanced Organic Synthesis
4-Bromo-5,6-dihydropyridin-2(1H)-one as a Versatile Synthetic Intermediate
The strategic placement of the bromine atom on the dihydropyridinone ring makes this compound a highly adaptable precursor for more complex molecules. Its bifunctional nature, containing both a reactive C-Br bond and a modifiable lactam moiety, allows for sequential and diverse synthetic operations.
Precursors for Complex Polycyclic and Heterocyclic Systems
While specific examples detailing the use of this compound in the synthesis of complex polycyclic systems are not extensively documented in readily available literature, the structural motif is analogous to other dihydropyridinones that serve as precursors to fused heterocyclic systems. Methodologies applied to similar scaffolds suggest its potential in constructing intricate molecular frameworks. For instance, cascade radical cyclizations and intramolecular annulation reactions are powerful strategies for building polycyclic lactams from appropriately functionalized precursors. acs.orgamanote.comresearchgate.net The vinyl bromide of this compound could potentially participate in intramolecular Heck reactions or other cyclization cascades to form fused ring systems, which are common cores in various alkaloids and other natural products. nih.gov
Building Blocks for Total Synthesis of Natural Products
The total synthesis of natural products often relies on the use of versatile and strategically functionalized building blocks. Bromo-substituted heterocycles are frequently employed as key intermediates in the synthesis of complex natural products, allowing for the late-stage introduction of molecular complexity. nih.gov Although a specific total synthesis employing this compound as a starting material is not prominently reported, its structure represents a valuable synthon. The dihydropyridin-2-one core is present in various natural alkaloids, and the bromo-functionality provides a clear pathway for elaboration into more complex target molecules. mdpi.com For example, a pivotal intermediate in the synthesis of the cembranoid rameswaralide was a tricyclic epoxy α-bromo cycloheptenone, highlighting the utility of bromo-enone systems in complex synthesis. nih.gov
Design and Synthesis of Functionalized Molecules via Bromine Functionalization
The carbon-bromine bond in this compound is its most significant feature for synthetic diversification. This bond serves as a linchpin for a multitude of cross-coupling and substitution reactions, enabling the introduction of a wide array of chemical functionalities.
Introduction of Diverse Chemical Functionalities via C-Br Bond Transformations
The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions allow for the direct attachment of various organic fragments to the dihydropyridinone core.
Potential Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Introduced Functionality | Potential Catalyst System |
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., Arylboronic acids) | Aryl, Heteroaryl, Alkenyl | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Buchwald-Hartwig Amination | Amines (Primary, Secondary) | Substituted Amino Groups | Pd₂(dba)₃ with phosphine (B1218219) ligands |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl Groups | PdCl₂(PPh₃)₂, CuI |
| Heck Coupling | Alkenes | Substituted Alkenyl Groups | Pd(OAc)₂ |
| Stille Coupling | Organostannanes | Various Organic Groups | Pd(PPh₃)₄ |
The Suzuki-Miyaura coupling , for instance, would enable the synthesis of 4-aryl-5,6-dihydropyridin-2(1H)-ones, creating biaryl structures that are prevalent in pharmaceuticals. nih.govmdpi.com Similarly, the Buchwald-Hartwig amination offers a direct route to introduce nitrogen-based substituents, crucial for modulating the pharmacological properties of a molecule. researchgate.net The Sonogashira coupling provides a method to install alkynyl groups, which can serve as handles for further transformations like click chemistry or as part of a larger conjugated system. nih.gov These well-established reactions transform the simple bromo-lactam into a platform for generating diverse libraries of compounds.
Scaffold Derivatization for Potential Drug Discovery Leads
The 5,6-dihydropyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. mdpi.com The ability to functionalize this core at a specific position is highly valuable in the drug discovery process for exploring structure-activity relationships (SAR).
By using the C-Br bond transformations described previously, medicinal chemists can systematically modify the scaffold of this compound to optimize its interaction with biological targets. Introducing different aryl, heteroaryl, or amino groups can alter the molecule's size, shape, polarity, and hydrogen bonding capabilities, which are critical determinants of its pharmacological profile. This systematic derivatization is a cornerstone of lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. mdpi-res.com The parent δ-valerolactam structure is also explored in drug-carrier systems, indicating the biocompatibility of this class of compounds. chemicalbook.com
Role in Catalyst Development and Optimization
Currently, there is a lack of specific literature detailing the role of this compound or its direct derivatives in the development and optimization of catalysts. While N-heterocyclic compounds are widely used as ligands in catalysis, the application of this particular scaffold for such purposes has not been reported. The potential for this molecule to act as a ligand precursor would likely involve further chemical modification to introduce coordinating atoms, a synthetic route enabled by its inherent reactivity.
Organocatalysis in Dihydropyridinone Annulation
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, offering a metal-free alternative for constructing chiral molecules. nih.gov Annulation reactions, which involve the formation of a new ring, are particularly effective for building the dihydropyridinone core. While specific organocatalytic syntheses of the 4-bromo derivative are not extensively detailed, the principles of dihydropyridinone formation via annulation are well-established and applicable.
Cascade reactions, for instance, can involve an initial aza-Michael reaction to install a key stereocenter, followed by an intramolecular cyclization step to form the heterocyclic ring. nih.gov One common strategy is the Robinson annulation, a Michael addition followed by an aldol (B89426) condensation, which can be adapted for the synthesis of dihydropyridinone scaffolds. nih.gov In this context, organocatalysts such as chiral secondary amines (e.g., proline derivatives) or Brønsted acids are employed to activate the substrates and control the stereochemical outcome of the reaction. nih.govscispace.com These catalysts operate through the formation of transient iminium or enamine intermediates, which then participate in highly stereoselective bond-forming events. The synthesis of functionalized dihydropyridinones often relies on such one-pot multicomponent processes, which are valued for their efficiency and atom economy. researchgate.netmdpi.com
The table below illustrates a generalized organocatalytic approach to dihydropyridinone synthesis that could be adapted for brominated analogues.
| Reaction Type | Catalyst Type | Key Intermediates | Bond Formations |
| Michael-Aldol Cascade | Chiral Secondary Amine (e.g., Proline) | Iminium ion, Enamine | C-C, C-N |
| Aza-Diels-Alder | Chiral Brønsted Acid (e.g., Phosphoric Acid) | Activated Imine | C-C, C-N |
| Cascade Annulation | Cinchona Alkaloid Amine | Hydrogen-bonded complex | C-C, C-N |
This interactive table outlines common organocatalytic strategies for synthesizing dihydropyridinone cores.
Metal-Catalyzed Transformations for Brominated Dihydropyridinones
The bromine atom at the C4-position of this compound is a key functional handle for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions. eie.gr As a vinyl halide, the C-Br bond is susceptible to oxidative addition to a low-valent metal center, such as Palladium(0), initiating a catalytic cycle that forges a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgmasterorganicchemistry.com
Suzuki-Miyaura Coupling: This reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organic halide with an organoboron compound, such as a boronic acid or ester. masterorganicchemistry.comresearchgate.net In the case of this compound, a palladium catalyst would facilitate its coupling with various aryl or vinyl boronic acids. This transformation is highly valuable for synthesizing 4-aryl- or 4-vinyl-dihydropyridinones, which are common motifs in biologically active molecules. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst. masterorganicchemistry.com
Mizoroki-Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond between the C4-position of the dihydropyridinone and one of the sp² carbons of the alkene partner. masterorganicchemistry.comyoutube.com The Heck reaction is particularly useful for introducing substituted vinyl groups onto the dihydropyridinone core, providing access to extended conjugated systems. The reaction typically exhibits excellent stereoselectivity, yielding the trans substituted alkene product. organic-chemistry.org
The following table summarizes potential cross-coupling reactions involving this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 4-Aryl-5,6-dihydropyridin-2(1H)-one |
| Mizoroki-Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base (e.g., Et₃N) | 4-Vinyl-5,6-dihydropyridin-2(1H)-one |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 4-Alkynyl-5,6-dihydropyridin-2(1H)-one |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Substituted-5,6-dihydropyridin-2(1H)-one |
This interactive table details key metal-catalyzed reactions for the functionalization of this compound.
Strategic Integration of this compound in Multi-Step Syntheses
In the context of multi-step synthesis, this compound is a strategic intermediate rather than a final target. Its value lies in its ability to introduce the dihydropyridinone core early in a synthetic sequence, with the bromine atom serving as a latent site for late-stage functionalization. This strategy allows for the creation of a diverse library of compounds from a common precursor.
The logic of using a halogenated intermediate is a cornerstone of modern synthetic chemistry. youtube.com A synthetic route can be designed to first construct the core heterocyclic structure, in this case, the brominated dihydropyridinone. In subsequent steps, the bromine atom can be strategically transformed. This approach is common in the synthesis of natural products and pharmaceuticals, where complex molecular scaffolds are required.
For example, a multi-step synthesis might proceed as follows:
Synthesis of the Core: An annulation reaction to form the this compound scaffold.
Core Elaboration: A metal-catalyzed cross-coupling reaction (e.g., Suzuki or Heck) is used to attach a complex aryl, heteroaryl, or vinyl substituent at the C4-position. This step dramatically increases molecular complexity.
Final Functionalization: Other parts of the molecule, such as the nitrogen atom or the double bond, can be modified through reactions like N-alkylation or reduction to introduce further diversity and fine-tune the properties of the final molecule.
This step-wise approach, where a key functional group like bromine is "carried through" several steps before being utilized, is highly efficient for creating analogues of a target molecule for structure-activity relationship (SAR) studies in drug discovery. youtube.comyoutube.com The ability to move or transform functional groups is a key tactic in planning complex synthetic routes. youtube.com
Pre Clinical Biological Activity and Mechanistic Insights of Brominated Dihydropyridinones
Exploration of Pre-clinical Biological Activities
The core structure of 4-Bromo-5,6-dihydropyridin-2(1H)-one, a member of the brominated dihydropyridinone class of compounds, has been the subject of various pre-clinical investigations to determine its biological activities and potential therapeutic applications. Research has explored its effects across several domains, including antimicrobial, antitumoral, anti-inflammatory, and metabolic regulation.
Antimicrobial Activity (Antibacterial, Antifungal)
The antimicrobial potential of dihydropyridinone derivatives and related heterocyclic compounds has been an area of active research. While specific studies on this compound are not extensively detailed in publicly available literature, the broader class of dihydropyrimidine (B8664642) derivatives has demonstrated notable antibacterial and antifungal properties. For instance, certain novel dihydropyrimidine derivatives have shown significant activity against pathogenic bacteria, with Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa, and the Gram-positive bacterium Staphylococcus aureus being particularly susceptible. nih.gov Some of these compounds exhibited a wide spectrum of antibacterial action. nih.gov In the realm of antifungal activity, many dihydropyrimidine derivatives have displayed remarkable efficacy against microorganisms such as Aspergillus niger and Candida albicans. nih.gov
The introduction of a bromine atom to a heterocyclic structure can significantly influence its antimicrobial potency. For example, studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives, where a bromo substituent is present at the fourth position, have demonstrated high minimum inhibitory concentrations (MICs) against C. albicans, indicating potent antifungal activity. mdpi.com Similarly, certain benzyl (B1604629) bromide derivatives have shown strong antibacterial and antifungal properties. nih.gov However, the effect of halogenation is not always straightforward; in some cases, such as with certain prenylated 2-pyrone derivatives, bromine-containing analogues were found to be inactive against tested bacteria. uzhnu.edu.ua The antimicrobial activity of heterocyclic compounds can be influenced by the presence of various functional groups, with halogeno- groups being noted for their potential to significantly increase the inhibition of yeast growth. uzhnu.edu.ua
Table 1: Antimicrobial Activity of Related Dihydropyrimidine and Brominated Heterocyclic Compounds
| Compound Class | Microorganism | Activity | Reference |
|---|---|---|---|
| Dihydropyrimidine derivatives | E. coli, P. aeruginosa (Gram-negative) | Significant antibacterial activity | nih.gov |
| Dihydropyrimidine derivatives | S. aureus (Gram-positive) | Significant antibacterial activity | nih.gov |
| Dihydropyrimidine derivatives | A. niger, C. albicans (Fungi) | Remarkable antifungal activity | nih.gov |
| 4-Bromo-pyrrolo[1,2-a]quinolines | C. albicans (Fungus) | High antifungal activity (low MIC) | mdpi.com |
| Benzyl bromides | Gram-positive bacteria and fungi | Strong activity | nih.gov |
| Brominated 2-pyrone derivatives | Various bacteria | Inactive | uzhnu.edu.ua |
Antitumoral and Anti-inflammatory Properties
The 1,4-dihydropyridine (B1200194) (DHP) scaffold is recognized for a range of biological activities, including antitumoral effects. mdpi.com Certain derivatives have been found to exhibit cytotoxic effects against various human cancer cell lines. brieflands.comnih.gov For instance, some 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridine analogues showed weak to relatively good cytotoxic activity against MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) cell lines. nih.gov The structure-activity relationship (SAR) of these compounds is complex, with the nature and position of substituents on the aryl ring playing a crucial role in their anticancer activity. nih.govmdpi.com In some cases, bulky chemical structures can lead to a loss of cytotoxic activity, possibly due to steric hindrance at the target site. nih.gov
In the context of inflammation, pyridinone and dihydropyridine (B1217469) structures have been investigated for their anti-inflammatory potential. The pyridazinone core, for example, is considered a leading structure in the development of anti-inflammatory agents. nih.gov The anti-inflammatory mechanism of such compounds is often linked to the inhibition of key inflammatory mediators. For instance, some dihydropyrimidine derivatives are explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. mdpi.com SAR studies on brominated compounds in other heterocyclic families, such as indoles and coumarins, have indicated that the presence and position of a bromine atom can be critical for anti-inflammatory and lipoxygenase (LOX) inhibitory potency. nih.gov
Calcium Channel Modulation
Dihydropyridines are a well-established class of L-type calcium channel blockers used in the treatment of cardiovascular diseases. researchgate.net The structure-activity relationship for their binding to calcium channel receptors is well-defined. Key structural features for activity include the 1,4-dihydropyridine ring and an aryl group at the 4-position. nih.gov The nature and position of substituents on this aryl group significantly affect the receptor-binding activity. bohrium.com
However, modifications to the core structure can drastically alter this activity. A study on 1,4-dihydropyridine derivatives where an ester group was substituted with a phenyl carbamoyl (B1232498) group found that the presence of a bromine atom at the 4-position of the dihydropyridine ring led to derivatives that failed to exhibit any calcium channel blocking activity in porcine coronary artery smooth muscles. researchgate.net This suggests that for the this compound scaffold, the typical calcium channel blocking activity associated with dihydropyridines may be absent. Other studies on 4-pyridinio-1,4-dihydropyridines have shown that these compounds can act as calcium channel antagonists, agonists, or have dual actions depending on their specific structure. nih.gov
Antiviral Properties (e.g., HCV NS5B Polymerase Inhibition)
The hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a key target for the development of direct-acting antiviral agents. ucsd.edunih.gov Various classes of small molecules, including non-nucleoside inhibitors, have been developed to target allosteric sites on this enzyme. ucsd.edu Among the diverse heterocyclic scaffolds investigated, pyridazinone and pyrazinone derivatives have emerged as promising inhibitors of HCV NS5B polymerase. nih.govucsd.edunih.gov
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govbohrium.com As such, LOX inhibitors are of interest for the treatment of inflammatory conditions. semanticscholar.orgresearchgate.net The inhibitory activity of various compounds, including those with heterocyclic structures, against LOX has been investigated.
Structure-activity relationship studies have shown that the presence of a bromine atom can be crucial for the LOX inhibitory activity of certain compounds. For instance, in a series of coumarin (B35378) derivatives, a bromine atom at the 6-position was found to be critical for potent LOX inhibition. nih.gov Similarly, for some 3-methylene-indolin-2-one derivatives, replacing a bromine on the indole (B1671886) ring with other groups significantly reduced the inhibitory potency. nih.gov While direct experimental data for this compound is not available, these findings from related brominated heterocyclic compounds suggest that it may possess lipoxygenase inhibitory properties.
Table 2: Lipoxygenase Inhibitory Activity of Related Brominated Compounds
| Compound Class | Key Structural Feature for Activity | Reference |
|---|---|---|
| Coumarin derivatives | Bromine atom at the 6-position | nih.gov |
| 3-Methylene-indolin-2-one derivatives | Bromine on the indole ring | nih.gov |
MGAT2 Inhibition for Metabolic Regulation
Monoacylglycerol acyltransferase 2 (MGAT2) is an enzyme that plays a key role in the absorption of dietary fat in the small intestine. nih.govpatsnap.com Inhibition of MGAT2 is a promising therapeutic strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes. nih.govgoogle.com
Recent drug discovery efforts have identified pyridinone and dihydropyridinone scaffolds as potent and selective inhibitors of MGAT2. nih.govgoogle.com A number of patents and publications describe novel aryl dihydropyridinone and piperidinone compounds as MGAT2 inhibitors. nih.gov These compounds have been shown to modulate fat-induced gut peptide release and fat intake in preclinical models. nih.gov The dihydropyridinone ring is a core component of these inhibitors, and lead optimization efforts have focused on modifying substituents on this ring to improve potency and pharmacokinetic properties. nih.gov While specific data for this compound is not explicitly detailed in these studies, its core structure aligns with that of known MGAT2 inhibitors, suggesting its potential in this therapeutic area.
Table 3: Activity of Dihydropyridinone-Based MGAT2 Inhibitors
| Compound Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Aryl Dihydropyridinones | MGAT2 | Metabolic Disorders (Obesity, Diabetes) | nih.govgoogle.com |
| Pyridinones | MGAT2 | Metabolic Disorders (Obesity, NASH) | nih.gov |
Neuroprotective Responses
The neuroprotective potential of brominated dihydropyridinone derivatives has been explored in various in vitro models of neurodegeneration. One notable study investigated a series of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines, which share a dihydropyridine core structure. Within this series, a compound featuring a 4-bromophenyl substituent (compound 4g) demonstrated significant neuroprotective effects. mdpi.com
In a model of oxidative stress-induced toxicity, this 4-bromophenyl derivative showed a protective effect of 59.7%, which was superior to the neuroprotective activity of melatonin. mdpi.com Furthermore, in a model of tau hyperphosphorylation, a key pathological feature of Alzheimer's disease, the same compound exhibited the best neuroprotective profile, increasing cell viability to 86.7%. mdpi.com The neuroprotective capacity of these compounds was also observed in models of cytosolic Ca2+ overload. mdpi.com The evidence suggests a correlation between the neuroprotective ability of these compounds and their capacity to scavenge reactive oxygen species (ROS). mdpi.com
Another brominated compound, (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, has been identified as a monoamine oxidase-B (MAO-B) inhibitor with neuroprotective properties against Alzheimer's disease. nih.gov Additionally, the dopamine (B1211576) agonist bromocriptine, which contains a bromine atom, has been shown to have neuroprotective action by stimulating antioxidant mechanisms and acting as a free radical scavenger. nih.gov
Other Noteworthy Pre-clinical Bioactivities
Beyond neuroprotection, the broader class of dihydropyrimidine derivatives, to which this compound belongs, has been associated with a wide range of pharmacological activities. These include potential antiviral, antitubercular, antimalarial, anti-inflammatory, and anticancer properties. researchgate.net For instance, certain dihydropyrimidine analogues have been synthesized and evaluated for their 5-Lipoxygenase inhibitory activity, an enzyme implicated in cancer development. researchgate.net
Structure-Activity Relationship (SAR) Studies of Brominated Dihydropyridinones in Pre-clinical Models
Structure-activity relationship (SAR) studies on pyridin-2(1H)-one derivatives have provided insights into the structural requirements for their biological activities. For a series of urease inhibitors based on this scaffold, SAR analysis indicated that the presence of electron-releasing groups is important for modulating their biological activity. researchgate.net
In the context of antiproliferative activity, a review of pyridine (B92270) derivatives highlighted that the presence and position of various substituents, including halogens like bromine, significantly affect their activity. nih.gov Specifically, for a series of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines with neuroprotective properties, a clear SAR was observed. For halogenated derivatives, a correlation was found between their ROS scavenging ability and their neuroprotective effects. For instance, bromophenyl derivatives demonstrated a notable neuroprotective profile. mdpi.com
The table below summarizes the neuroprotective activity of some bromophenyl-containing dihydropyridine derivatives from a key study.
| Compound ID | Substituent (Ar) | Neuroprotection vs. Oxidative Stress (%) | Neuroprotection vs. Tau Hyperphosphorylation (%) |
| 4g | 4-BrPh | 59.7 | 77.9 |
| 4f | 2-BrPh | - | >50 |
Data sourced from a study on 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines. mdpi.com
Mechanistic Investigations of Biological Actions (e.g., Enzyme Inhibition, Receptor Binding)
The mechanisms underlying the biological effects of brominated dihydropyridinones and related compounds often involve interactions with specific enzymes and receptors. For instance, the neuroprotective effects of the 4-bromophenyl pyrazolopyridine derivative are linked to its potent antioxidant properties and its ability to inhibit Glycogen Synthase Kinase 3β (GSK-3β). mdpi.com This compound also demonstrated the ability to block L-type voltage-dependent calcium channels, suggesting a multi-target mechanism of action. mdpi.com
In other related structures, the mechanism of action has been attributed to the inhibition of enzymes like monoamine oxidase-B (MAO-B). nih.gov The inhibition of MAO-B is a validated therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's disease.
In Vitro and In Vivo (Animal) Pre-clinical Evaluation Models
The pre-clinical evaluation of brominated dihydropyridinone derivatives has utilized a variety of in vitro and in vivo models to assess their therapeutic potential.
In Vitro Models:
Neuroprotection Assays: Cellular models of neurodegeneration are commonly used. These include inducing toxicity in cell lines using agents that trigger oxidative stress, tau hyperphosphorylation, or calcium overload. mdpi.com
Enzyme Inhibition Assays: To determine the mechanism of action, in vitro assays are conducted to measure the inhibitory activity of the compounds against specific enzymes like GSK-3β and MAO-B. mdpi.comnih.gov
Anticancer Screening: The National Cancer Institute (NCI) protocol involving a panel of 58-60 human cancer cell lines is a standard in vitro model for evaluating the anticancer activity of novel compounds. mdpi.comelsevierpure.com
In Vivo Models:
Anticonvulsant Activity: Animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, are used to evaluate the anticonvulsant properties of pyridine derivatives. nih.gov
Antifungal Evaluation: In vivo models, such as guinea pig dermatomycosis, are employed to assess the antifungal efficacy of compounds like pyridazinones. nih.gov
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to its protein target. This method provides insights into the molecular interactions that govern the biological activity of a compound. For derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, molecular docking studies have been used to investigate their interaction with the GABAA receptor, a key target for neurotropic drugs. mdpi.com
In the context of cancer research, molecular docking has been employed to study the interaction of dihydropyrimidine analogues with the 5-lipoxygenase enzyme, revealing high affinities that correlate with their observed inhibitory activity. researchgate.net For pyridine-urea derivatives, docking studies have helped to elucidate their binding mode with vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com Similarly, for brominated compounds, docking has been used to understand their binding to targets like MAO-B, providing a rationale for their inhibitory activity. nih.gov These computational studies are instrumental in guiding the design and optimization of new therapeutic agents.
Conclusion and Future Research Directions
Summary of Key Academic Advancements in the Chemistry of 4-Bromo-5,6-dihydropyridin-2(1H)-one
The academic advancements concerning this compound are primarily centered around its synthesis and its utility as a versatile intermediate for further chemical transformations. The presence of a bromine atom on the dihydropyridinone ring makes it a valuable precursor for a variety of functionalization reactions.
Key synthetic approaches to brominated dihydropyridinones often involve the bromination of a pre-existing dihydropyridinone scaffold. Traditional methods have utilized molecular bromine (Br₂), but contemporary research has shifted towards safer and more sustainable alternatives. nih.gov One such advancement is the in-situ generation of brominating agents, which avoids the handling of hazardous elemental bromine. nih.gov For instance, the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce the active brominating species in the reaction mixture. nih.gov
Furthermore, the bromine atom serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, have been successfully employed on similar brominated heterocyclic systems to form new carbon-carbon bonds. beilstein-journals.org These advancements have enabled the synthesis of a wide array of substituted dihydropyridinone derivatives, which are of significant interest for screening in drug discovery programs.
Identification of Unexplored Reactivity and Synthetic Opportunities
Despite the progress made, the full reactive potential of this compound remains largely untapped. The vinyl bromide moiety within the molecule presents a prime site for a range of chemical transformations that are yet to be thoroughly investigated for this specific scaffold.
Unexplored Reactivity:
Nucleophilic Aromatic Substitution (SNAr): While the vinyl bromide is generally less reactive towards SNAr than aryl bromides, its reactivity could be enhanced under specific conditions or with highly nucleophilic reagents. The exploration of reactions with various nucleophiles (e.g., amines, thiols, alkoxides) could lead to the synthesis of novel substituted dihydropyridinones.
Heck and Stille Couplings: While Suzuki and Sonogashira reactions are common, the application of other palladium-catalyzed cross-coupling reactions like the Heck and Stille couplings to this compound is not well-documented. These reactions would allow for the introduction of different types of organic fragments, further expanding the chemical space accessible from this starting material.
Metal-Halogen Exchange: The bromine atom could potentially undergo metal-halogen exchange with organolithium or Grignard reagents to generate a nucleophilic dihydropyridinone intermediate. This reactive species could then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.
Synthetic Opportunities:
The dihydropyridinone core itself offers further opportunities for synthetic modification. The lactam functionality can be subjected to N-alkylation or N-arylation to introduce substituents on the nitrogen atom. The double bond can also be a site for various addition reactions, although this might disrupt the conjugated system. A systematic exploration of these synthetic avenues could lead to the development of novel and structurally diverse compound libraries.
Potential for Novel Pharmaceutical Scaffolds and Chemical Probes
The dihydropyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This makes this compound an attractive starting point for the development of novel pharmaceutical agents.
The introduction of a bromine atom provides a strategic point for modification, allowing for the synthesis of derivatives with tailored biological activities. For instance, brominated chalcones, which share some structural similarities, have shown potent anticancer properties. nih.gov By analogy, derivatives of this compound could be investigated for their potential as anticancer agents.
Furthermore, the ability to functionalize the 4-position through cross-coupling reactions opens up the possibility of designing molecules that can act as specific inhibitors of enzymes or receptors. The dihydropyridinone core can serve as the central scaffold, while the substituent introduced at the 4-position can be designed to interact with the active site of a biological target.
In addition to its potential in drug discovery, this compound and its derivatives could also be developed as chemical probes. These are small molecules used to study and manipulate biological systems. By attaching a fluorescent tag or a reactive group to the dihydropyridinone scaffold, it may be possible to create probes for imaging cellular processes or for identifying the targets of bioactive compounds.
Advancements in Computational Methodologies for Prediction and Rational Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding the rational design of new compounds and synthetic routes. Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure and properties of organic molecules. researchgate.netrsc.orgnih.govresearchgate.net
For this compound, DFT calculations can be employed to:
Predict Reactivity: By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, it is possible to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net This can help in identifying unexplored reactive sites and in designing new reactions.
Elucidate Reaction Mechanisms: Computational studies can be used to model the transition states and intermediates of potential reactions, providing insights into the reaction mechanism and helping to optimize reaction conditions. rsc.org
Predict Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of newly synthesized compounds. researchgate.net
Guide Drug Design: Molecular docking simulations can be used to predict how derivatives of this compound might bind to biological targets. researchgate.net This information can be used to design new molecules with improved binding affinity and selectivity.
The integration of computational and experimental approaches will be crucial for accelerating the discovery and development of new applications for this compound.
Outlook for Sustainable Synthesis and Application Development of Brominated Dihydropyridinones
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. bohrium.comresearchgate.netchemrxiv.orgchemrxiv.org For brominated dihydropyridinones, there is a significant opportunity to develop more sustainable synthetic methods.
Sustainable Synthesis:
Catalytic Bromination: The use of catalytic amounts of brominating agents, in conjunction with a stoichiometric oxidant, can reduce the amount of waste generated. Aerobic oxidative bromination, which uses oxygen from the air as the terminal oxidant, is a particularly attractive green alternative. nih.govacs.org
Flow Chemistry: Performing bromination reactions in continuous flow reactors can offer several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and easier scale-up. nih.gov
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental impact of the synthesis. rsc.org
Future Application Development:
The development of sustainable synthetic routes will be a key enabler for the wider application of this compound and its derivatives. As these compounds become more readily and sustainably accessible, their exploration in areas such as medicinal chemistry, materials science, and agrochemicals is likely to expand. The versatility of the brominated dihydropyridinone scaffold, combined with the growing emphasis on sustainable chemistry, positions this class of compounds for a promising future.
Q & A
Q. What are the key structural features of 4-Bromo-5,6-dihydropyridin-2(1H)-one that contribute to its biological activity?
The compound contains a 5,6-dihydropyridin-2(1H)-one core, which acts as a Michael acceptor. This α,β-unsaturated lactam reacts with thiol-containing biomolecules (e.g., cysteamine) to generate reactive oxygen species (ROS), disrupting redox homeostasis and inducing apoptosis in cancer cells . The bromine substituent enhances electrophilicity, promoting interactions with cellular targets.
Q. How is this compound synthesized, and what analytical methods validate its purity?
A common route involves nucleophilic substitution of 5,6-dihydropyridin-2(1H)-one derivatives with brominating agents. For example, intermediates like 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one are synthesized via condensation and reduction steps . Purity is confirmed via H/C NMR, HRMS, and HPLC (>95% purity) .
Q. What in vitro assays are used to evaluate the anticancer activity of this compound?
Standard protocols include:
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., A549, SK-OV3) and normal cells (e.g., LO2) .
- Flow cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- ROS detection : Uses fluorescent probes (e.g., DCFH-DA) to monitor intracellular ROS levels .
Advanced Research Questions
Q. How do substituent position and electronic effects influence the anticancer activity of this compound analogs?
Positional effects dominate over electronic effects. For example, analogs with meta-substituted methoxy groups (e.g., 1f) exhibit higher cytotoxicity (IC = 83.8 µM in SK-OV3) compared to para-substituted derivatives (IC >200 µM) due to enhanced steric accessibility to cellular targets . Electronic modifications (e.g., electron-withdrawing groups) minimally affect activity unless they alter the compound’s electrophilicity .
Q. What experimental strategies resolve contradictions in ROS-mediated cytotoxicity data?
Contradictions arise when ROS scavengers (e.g., NAC) only partially reverse apoptosis. To address this:
- Dose-response profiling : Confirm ROS dependency by titrating NAC alongside the compound .
- Multi-parameter assays : Combine ROS detection with measurements of glutathione (GSH/GSSG ratio) and lipid peroxidation (MDA levels) to assess oxidative stress holistically .
- Kinetic studies : Use thiol reactivity assays (e.g., cysteamine adduct formation) to differentiate direct ROS generation from secondary effects .
Q. How can structural modifications enhance the selectivity of this compound for cancer cells?
- Prodrug design : Mask the lactam with pH-sensitive groups to activate the compound selectively in the tumor microenvironment.
- Targeted delivery : Conjugate the compound to ligands (e.g., folate) that bind overexpressed receptors on cancer cells .
- Hybrid molecules : Fuse the lactam core with redox-modulating moieties (e.g., quinones) to amplify cancer-specific ROS generation .
Q. What methodologies assess the electrophilic reactivity of this compound?
- Thiol kinetic assays : Measure second-order rate constants () with cysteamine. For example, PL (parent compound) has , while analogs lacking the lactam show reduced reactivity () .
- NMR adduct analysis : Monitor shifts in H NMR peaks (e.g., δ5.965 for H-4) after incubation with thiols to identify reaction sites .
Data Contradictions and Validation
Q. Why do some analogs exhibit low cytotoxicity despite high ROS generation?
ROS alone may not suffice to trigger apoptosis if compensatory mechanisms (e.g., upregulated antioxidant enzymes) are active. Validate using:
Q. How reliable are stability tests for this compound in physiological buffers?
Stability varies with pH and temperature. Use:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
